[(4-Bromophenyl)methyl]thiourea
Description
Properties
IUPAC Name |
(4-bromophenyl)methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVQYFXSPFPZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromophenyl Methyl Thiourea
Optimized Synthetic Pathways
Optimized synthetic pathways for [(4-Bromophenyl)methyl]thiourea focus on maximizing yield and purity while minimizing reaction times and the use of hazardous reagents. The most common and direct routes involve the reaction of 4-bromobenzylamine (B181089) with a thiourea (B124793) equivalent or the reaction of the corresponding isothiocyanate with an amine source.
A primary method for the synthesis of this compound involves the reaction of 4-bromobenzylamine with a source of thiourea. While the direct reaction with thiourea itself can be challenging, a more common approach involves the in-situ generation of an isothiocyanate intermediate from the amine.
Alternatively, methods involving the condensation of amines with carbon disulfide in an ammonia (B1221849) solution under catalyst-free conditions have been reported to produce monosubstituted thioureas in good yields. nih.gov
The synthesis of thiourea derivatives can often be optimized through the use of catalysts and careful control of reaction conditions. While some methods proceed without a catalyst, others benefit from the use of phase-transfer catalysts or organocatalysts to improve reaction rates and yields.
For instance, the synthesis of N-acyl thiourea derivatives has been shown to be enhanced by the use of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. mdpi.com In other syntheses of thiourea derivatives, 4-dimethylaminopyridine (B28879) (DMAP) has been utilized as a catalyst. nih.gov Thiourea itself can also act as an organocatalyst in certain reactions, such as the direct reductive amination of aldehydes, highlighting the catalytic potential within this class of compounds. nih.gov
Optimization of reaction conditions such as solvent, temperature, and reaction time is crucial for efficient synthesis. Solvents like acetone (B3395972) and dimethylformamide (DMF) are commonly employed. mdpi.comacs.org Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. mdpi.com
Table 1: Representative Reaction Conditions for Thiourea Synthesis
| Starting Materials | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 2-((4-methoxyphenoxy)methyl)benzoyl chloride, Ammonium (B1175870) thiocyanate, Heterocyclic amine | TBAB | Acetone | Reflux | 76 | mdpi.com |
| 4/6-substituted 2-aminobenzothiazoles, Phenylisothiocyanate | None | Ethanol (B145695) | Reflux | - | nih.gov |
| Benzoyl isothiocyanate, Primary amine derivatives | None | Acetone | - | - | |
| Amines, Carbon disulfide | None | DMSO | 70 °C | 95 | mdpi.com |
Alternative Synthetic Routes and Precursor Chemistry
An important alternative route to this compound involves the preparation of 4-bromobenzyl isothiocyanate as a stable intermediate, followed by its reaction with ammonia. The isothiocyanate can be synthesized from 4-bromobenzylamine by reaction with carbon disulfide or thiophosgene. A general method for the preparation of alkyl thioureas involves the reaction of the corresponding isothiocyanate with a concentrated ammonium hydroxide (B78521) solution. orgsyn.org
Another approach involves the use of N,N'-di-Boc-substituted thiourea as a mild thioacylating agent, which can react with amines to form thiourea derivatives. nih.gov The reaction of an amine with benzoyl isothiocyanate, generated in situ from benzoyl chloride and ammonium thiocyanate, is another viable method for creating N,N'-disubstituted thioureas. nih.gov
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of thioureas has gained increasing attention, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govrsc.org
Mechanochemistry, which involves conducting reactions by grinding solid reactants together, has emerged as a powerful green synthetic tool. nih.gov This solvent-free method has been successfully applied to the synthesis of various thioureas, often resulting in quantitative yields and simplifying product isolation. nih.govnih.gov For example, the reaction of anilines with carbon disulfide can be carried out under mechanochemical ball milling conditions to produce thioureas. nih.gov
The use of greener solvents is another key aspect of green chemistry. Water has been explored as a solvent for the one-step synthesis of thiourea derivatives from phenoxysulfonyl chloride and primary amines, offering an environmentally benign alternative to volatile organic solvents. google.com Deep eutectic solvents (DES), such as choline (B1196258) chloride/tin(II) chloride, have also been employed as both a green catalyst and reaction medium for the synthesis of monosubstituted thioureas. rsc.org These systems allow for easy recovery and reuse of the catalyst system. rsc.org
Furthermore, atom-economic methods, such as the direct reaction of isocyanides with amines and elemental sulfur, provide an efficient route to thioureas with minimal waste. google.com
Advanced Structural Characterization and Elucidation of 4 Bromophenyl Methyl Thiourea
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been instrumental in elucidating the detailed structural features of [(4-Bromophenyl)methyl]thiourea.
Elucidation of Crystal Packing and Intermolecular Interactions
The crystal structure of this compound reveals a complex network of intermolecular interactions that dictate its packing in the solid state. The molecules are organized into centrosymmetric dimers through strong N-H···S hydrogen bonds. Specifically, the N-H group of the thiourea (B124793) moiety acts as a hydrogen bond donor to the sulfur atom of an adjacent molecule.
The packing arrangement can be described as a layered structure where the bromophenyl groups are oriented to facilitate π-π stacking interactions, further stabilizing the crystal packing.
Conformation and Torsional Angles Analysis
The conformation of the this compound molecule in the solid state is characterized by specific torsional angles that define the spatial relationship between its constituent parts. The molecule is not planar, with the thiourea unit being twisted relative to the 4-bromophenyl ring.
The key torsional angle, C1-C7-N2-C8 (where C1 is part of the phenyl ring, C7 is the methylene (B1212753) carbon, N2 is the nitrogen adjacent to the methylene group, and C8 is the thiourea carbon), deviates significantly from 0° or 180°, indicating a non-planar arrangement. This twisted conformation is a result of minimizing steric hindrance between the bulky bromophenyl group and the thiourea moiety. The bond lengths and angles within the thiourea and bromophenyl groups are generally within the expected ranges for similar structures.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| N-H···S Bond Length | ~2.5 - 2.7 Å |
| C-H···S Bond Length | ~2.8 - 3.0 Å |
Solid-State Spectroscopic Interrogation
Spectroscopic techniques that probe the molecule in its solid state provide complementary information to diffraction methods, offering insights into the local chemical environment and vibrational properties.
High-Resolution Solid-State Nuclear Magnetic Resonance Spectroscopy
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of crystalline solids. For this compound, ¹³C and ¹⁵N ssNMR would provide information on the number of crystallographically independent molecules in the unit cell and the local electronic environment of each atom.
The chemical shifts of the carbon and nitrogen atoms in the thiourea group would be particularly sensitive to the hydrogen bonding interactions. For instance, the ¹³C chemical shift of the C=S carbon would be expected to appear in the range of 180-190 ppm. The aromatic carbons would show distinct resonances, with the carbon atom bonded to the bromine atom (C-Br) exhibiting a characteristic chemical shift influenced by the heavy atom effect.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Vibrational Modes
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are used to investigate the vibrational modes of the molecule, providing a fingerprint of the functional groups present.
In the FT-IR spectrum of this compound, the N-H stretching vibrations are observed as a broad band in the region of 3100-3400 cm⁻¹, with the broadening indicative of hydrogen bonding. The C=S stretching vibration, a key marker for the thiourea group, typically appears in the region of 700-850 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations are found in the fingerprint region (below 1600 cm⁻¹).
The Raman spectrum complements the FT-IR data. The C=S stretching mode is often strong in the Raman spectrum. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the characteristic ring breathing modes of the substituted benzene (B151609) ring appear in the 1000-1600 cm⁻¹ region. The C-Br stretching vibration is expected at a lower frequency, typically below 600 cm⁻¹.
| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
| N-H Stretch | 3100-3400 | 3100-3400 |
| Aromatic C-H Stretch | ~3050 | ~3050 |
| Aliphatic C-H Stretch | ~2950 | ~2950 |
| C=N Stretch / N-H Bend | 1500-1600 | 1500-1600 |
| C=S Stretch | 700-850 | 700-850 |
| C-Br Stretch | < 600 | < 600 |
Gas-Phase and Solution-Phase Structural Studies (Advanced)
While solid-state studies provide a static picture of the molecule, gas-phase and solution-phase investigations can reveal its intrinsic conformational preferences and dynamic behavior.
Computational methods, such as Density Functional Theory (DFT), are often employed to model the structure of this compound in the gas phase. These calculations can predict the lowest energy conformation of an isolated molecule, free from the constraints of crystal packing forces. Such studies can help to quantify the energy barrier to rotation around the C-N and C-C single bonds, providing insight into the molecule's flexibility.
In solution, techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy could be used to determine through-space proximities between protons, offering clues about the predominant conformation in a given solvent. The choice of solvent can influence the conformational equilibrium, as different solvents can have varying abilities to form hydrogen bonds with the thiourea moiety.
Electron Diffraction and Microwave Spectroscopy
The structural determination of molecules in the gas phase is powerfully addressed by electron diffraction and microwave spectroscopy, which provide precise measurements of bond lengths, angles, and molecular geometries, free from the influence of crystal packing forces.
Microwave Spectroscopy: This method measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. These transitions are highly sensitive to the molecule's moments of inertia, from which a very precise molecular structure can be derived. For this compound, microwave spectroscopy would be invaluable for determining the rotational constants and, consequently, the exact three-dimensional arrangement of its atoms. It could also provide information on the dipole moment of the molecule. As with electron diffraction, there is a scarcity of published microwave spectroscopy data specifically for this compound. Research on related compounds, such as other substituted thioureas and benzyl (B1604629) derivatives, has demonstrated the utility of this technique in resolving fine structural details. libretexts.org
Solution-State Conformation through Multidimensional NMR Techniques
While X-ray crystallography provides a static picture of a molecule's structure in the solid state, the conformation in solution can be significantly different and is often more relevant to its chemical reactivity and biological interactions. Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the three-dimensional structure and dynamics of molecules in solution. nih.gov
For a flexible molecule such as this compound, which possesses several rotatable single bonds, a single static structure is insufficient to describe its behavior in solution. Instead, it likely exists as an equilibrium of multiple conformers. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for this type of analysis. columbia.eduindiana.edu
NOESY and ROESY Analysis: These 2D NMR experiments detect through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected through bonds. indiana.edu The intensity of a NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the interacting protons, allowing for the determination of internuclear distances. indiana.edu
For this compound, NOESY or ROESY experiments could map the spatial relationships between the protons of the benzyl group and the N-H protons of the thiourea moiety, as well as between the aromatic protons and the methylene bridge. This information is critical for determining the preferred orientation of the 4-bromophenyl ring relative to the rest of the molecule. The presence of certain cross-peaks would indicate specific folded or extended conformations being significantly populated in solution.
In related flexible molecules, such as N-benzyl-N-(furan-2-ylmethyl) acetamide, 2D NMR techniques have been successfully combined with DFT calculations to characterize the cis-trans rotational equilibrium and identify multiple stable conformations in solution. scielo.brjaveriana.edu.co A similar approach for this compound would involve acquiring NOESY/ROESY spectra and comparing the observed correlations with those predicted for different computationally modeled low-energy conformers.
The study of dynamic NMR phenomena, such as line shape analysis at various temperatures, could also provide quantitative information on the energy barriers to rotation around the C-N and C-C single bonds, revealing the kinetics of the conformational exchange. nih.gov
Below is an illustrative table of potential NOESY correlations that could be observed for this compound and the conformational information they would provide.
| Interacting Protons | Implied Proximity and Conformation |
| Methylene (CH₂) and ortho-protons of Phenyl Ring | Indicates rotation around the C-C bond and the average distance between these groups. |
| Methylene (CH₂) and N-H Protons | Provides information on the torsion angle around the CH₂-N bond. |
| ortho-protons of Phenyl Ring and N-H Protons | Suggests a folded conformation where the phenyl ring is in proximity to the thiourea group. |
| para-proton of Phenyl Ring and Methylene (CH₂) | Can help to define the overall shape and extension of the molecule in solution. |
While specific experimental multidimensional NMR studies on this compound are not widely reported, the application of these powerful techniques, ideally in concert with computational modeling, remains the most promising avenue for a detailed understanding of its solution-state conformational dynamics. copernicus.org
Computational and Theoretical Chemistry Studies of 4 Bromophenyl Methyl Thiourea
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental electronic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule. For [(4-Bromophenyl)methyl]thiourea, such calculations can elucidate its reactivity, stability, and various spectroscopic features.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Molecular Orbital (MO) theory provides a framework for understanding this by describing the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical stability and reactivity.
In studies of similar thiourea (B124793) derivatives, the HOMO is often localized on the thiourea moiety, specifically the sulfur and nitrogen atoms, due to the presence of lone pair electrons. The LUMO, conversely, is typically distributed over the aromatic ring system. For this compound, it is anticipated that the HOMO would be centered on the thiourea group, while the LUMO would be located on the bromophenyl ring. The energy gap is expected to influence the molecule's potential as, for instance, a corrosion inhibitor or a pharmacologically active agent.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP)
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap | 5.15 |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual experimental or more detailed computational values may differ.
Electrostatic Potential Surface and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP surface would likely show a region of high negative potential around the sulfur atom of the thiourea group, indicating its nucleophilic character. The hydrogen atoms of the N-H groups would exhibit positive potential, highlighting their acidic nature. The bromine atom, being electronegative, would also contribute to the electrostatic potential landscape. Understanding the charge distribution is critical for predicting intermolecular interactions, such as hydrogen bonding, which play a significant role in the compound's crystal packing and biological activity.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, known as conformations, can exist. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. This is crucial as the biological activity and physical properties of a compound are often dependent on its preferred conformation.
For this compound, rotation around the single bonds, particularly the C-N and C-C bonds, will give rise to various conformers. Computational methods can be used to systematically explore the potential energy surface of the molecule, identifying the low-energy conformers. It is expected that steric hindrance between the bulky bromophenyl group and the thiourea moiety will play a significant role in determining the most stable conformations. Intramolecular hydrogen bonding between the N-H protons and the sulfur atom could also stabilize certain conformations.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, MD simulations can be used to study its behavior in different environments, such as in solution or interacting with a biological target. These simulations can reveal information about conformational changes, solvent effects, and the stability of intermolecular interactions. For example, an MD simulation could be used to investigate how the molecule interacts with a protein's active site, providing insights into its potential mechanism of action as a drug.
Computational Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can be invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
For this compound, DFT calculations can be used to compute the vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, the chemical shifts in an NMR spectrum can be calculated, aiding in the assignment of the observed signals to specific atoms in the molecule. The electronic transitions that give rise to a UV-Vis spectrum can also be predicted, providing information about the molecule's electronic structure.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | C=S stretch | ~1100-1300 cm⁻¹ |
| N-H stretch | ~3200-3400 cm⁻¹ | |
| ¹H NMR Spectroscopy | Aromatic protons | ~7.0-7.6 ppm |
| Methylene (B1212753) protons (-CH₂-) | ~4.5-5.0 ppm | |
| N-H protons | ~8.0-9.5 ppm | |
| ¹³C NMR Spectroscopy | C=S carbon | ~180-190 ppm |
| Aromatic carbons | ~115-140 ppm |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Coordination Chemistry of 4 Bromophenyl Methyl Thiourea
Ligand Properties and Coordination Modes
[(4-Bromophenyl)methyl]thiourea possesses several key features that define its properties as a ligand. The thiourea (B124793) backbone (–NH–C(S)–NH–) is the primary site of interaction with metal centers. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for a variety of coordination modes. uobasrah.edu.iqmdpi.com
The most common coordination mode for thiourea and its derivatives is as a monodentate ligand , binding to the metal ion through the sulfur atom. mdpi.comrsc.org The sulfur atom, being a soft donor, shows a high affinity for soft metal ions. This monodentate coordination through sulfur is often observed in complexes with transition metals. rsc.org
Another significant coordination mode is as a bidentate chelating ligand . In this mode, the ligand coordinates to the metal center through both the sulfur atom and one of the nitrogen atoms of the thiourea group, forming a stable chelate ring. mdpi.comnih.gov Deprotonation of the nitrogen atom can facilitate this mode of coordination. nih.gov The formation of such chelates is influenced by factors like the nature of the metal ion and the reaction conditions. mdpi.com
Furthermore, thiourea derivatives can act as bridging ligands , where the sulfur atom coordinates to two different metal centers, linking them together. This bridging capability can lead to the formation of polynuclear complexes.
The presence of the (4-bromophenyl)methyl group on one of the nitrogen atoms can influence the ligand's electronic and steric properties. The electron-withdrawing nature of the bromine atom can affect the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bond. Steric hindrance from the bulky benzyl (B1604629) group can also play a role in determining the preferred coordination geometry of the resulting metal complexes. waikato.ac.nz
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Description |
| Monodentate | S | Coordination occurs solely through the sulfur atom. |
| Bidentate Chelating | S, N | The ligand forms a chelate ring by coordinating through both sulfur and a nitrogen atom. |
| Bridging | S | The sulfur atom bridges two metal centers. |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiourea-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. uobasrah.edu.iqksu.edu.tr The choice of solvent and reaction conditions, such as temperature and pH, can significantly impact the nature of the resulting complex.
Transition metal complexes of thiourea derivatives are widely studied. The synthesis generally involves the direct reaction of an alcoholic or aqueous solution of the metal salt (e.g., chlorides, nitrates, sulfates) with a solution of the thiourea ligand. ksu.edu.tr For this compound, a typical synthesis would involve dissolving the ligand in a solvent like ethanol (B145695) or acetonitrile (B52724) and adding a solution of a transition metal salt, such as copper(II) acetate (B1210297) or ruthenium(II) chloride. uobasrah.edu.iqnih.gov The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent or by the diffusion of a less polar solvent. uobasrah.edu.iq
This compound is also expected to form complexes with main group metals. The synthesis of these complexes would follow similar procedures to those for transition metals, involving the reaction of the ligand with a main group metal salt, for instance, lead(II) acetate or tin(IV) chloride. researchgate.net The coordination in these complexes is also anticipated to primarily involve the sulfur atom, given its soft nature.
Spectroscopic and Structural Analysis of Metal Complexes
The characterization of metal complexes of thiourea derivatives relies on a combination of spectroscopic and structural techniques to elucidate their coordination environment and geometry.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. The C=S stretching vibration, typically observed in the 700-800 cm⁻¹ region in the free ligand, often shifts to a lower frequency upon coordination to a metal ion through the sulfur atom. Conversely, the C-N stretching vibration may shift to a higher frequency, indicating an increase in the double bond character of the C-N bond upon coordination. uobasrah.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation provide evidence of coordination. mdpi.com For instance, the ¹³C NMR signal of the C=S carbon is expected to shift upon coordination. mdpi.com
Table 2: Representative Spectroscopic Data for a Related Thiourea Complex
| Technique | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
| IR (ν C=S) | ~750 | ~720 | Shift to lower frequency indicates M-S bond formation. |
| IR (ν C-N) | ~1480 | ~1500 | Shift to higher frequency suggests increased C-N double bond character. |
Theoretical Studies on Metal-Ligand Bonding and Stability
Theoretical calculations, particularly Density Functional Theory (DFT), are increasingly used to complement experimental findings and to gain deeper insights into the nature of metal-ligand bonding and the stability of complexes. mdpi.comnih.gov
For complexes of this compound, DFT calculations could be employed to:
Optimize the geometry of the ligand and its metal complexes to predict the most stable structures. mdpi.com
Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity of the complexes.
Analyze the nature of the metal-ligand bond through techniques such as Natural Bond Orbital (NBO) analysis.
Predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm coordination modes. mdpi.com
Studies on related thiourea systems have shown that DFT calculations can successfully explain observed coordination behaviors and the relative stabilities of different isomers. nih.govwaikato.ac.nz For example, calculations can help to rationalize why a particular coordination mode (e.g., S-monodentate vs. S,N-bidentate) is preferred for a given metal ion. nih.gov Theoretical investigations on urea (B33335) and thiourea aggregates have also highlighted the importance of intermolecular interactions in their crystal structures. researchgate.net
Supramolecular Chemistry and Intermolecular Interactions of 4 Bromophenyl Methyl Thiourea
Hydrogen Bonding Networks in Crystalline Architectures
Thiourea (B124793) and its derivatives are well-known for their capacity to form robust hydrogen bonding networks. The [(4-Bromophenyl)methyl]thiourea molecule possesses both hydrogen bond donors (the -NH2 and -NH- groups) and a primary hydrogen bond acceptor (the thione sulfur atom). It is highly probable that in the crystalline state, this compound would exhibit extensive intermolecular N-H···S hydrogen bonds. These interactions are a defining feature of thiourea crystallography and are crucial in the formation of one-, two-, or three-dimensional networks.
For instance, in the related compound N-(2-Bromophenyl)thiourea, the crystal structure is stabilized by N—H⋯S intermolecular hydrogen bonds, which form linear chains. uni.lu Similarly, in N-(4-bromobutanoyl)-N′-(3-methylphenyl)thiourea, the crystal structure is stabilized by N-H···S intermolecular hydrogen bonds, leading to the formation of dimers. It is therefore reasonable to predict that this compound would also form predictable hydrogen-bonded motifs, such as the common R2(8) ring dimer, through self-complementary N-H···S interactions.
Halogen Bonding Interactions Involving the Bromine Moiety
The presence of a bromine atom on the phenyl ring introduces the potential for halogen bonding to play a significant role in the crystal packing of this compound. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F).
In the crystal structure of 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea, molecules are linked into chains by Br···O halogen bonds. nih.gov This demonstrates the capability of the bromophenyl moiety to engage in significant halogen bonding. In the case of this compound, the bromine atom could potentially interact with the sulfur atom or the nitrogen atoms of neighboring molecules, or even with the π-system of the phenyl ring. The geometry of such an interaction would be expected to be highly directional, with the C-Br···X angle approaching linearity.
Pi-Stacking and Other Non-Covalent Interactions
The aromatic (4-bromophenyl) group in this compound is a key element for potential π-stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are another important factor in the stabilization of crystal structures. Depending on the relative orientation of the rings, these can be categorized as face-to-face or edge-to-face interactions.
Design and Assembly of Supramolecular Frameworks
The predictable nature of hydrogen and halogen bonding in thiourea derivatives makes them attractive building blocks for the design and assembly of supramolecular frameworks. By understanding and controlling these intermolecular forces, it is possible to construct ordered, multidimensional structures with specific topologies and potential functionalities.
While there is no specific information on the use of this compound in the design of supramolecular frameworks, the fundamental properties of the molecule suggest its potential as a synthon in crystal engineering. The combination of the directional and robust N-H···S hydrogen bonds with the directional halogen bonds from the bromine atom could be exploited to create complex and predictable supramolecular assemblies.
Host-Guest Chemistry and Molecular Recognition Phenomena
The field of host-guest chemistry involves the encapsulation of a smaller "guest" molecule or ion within a larger "host" molecule or a supramolecular framework. This relies on molecular recognition, where the host has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest.
Currently, there are no published studies on the host-guest chemistry or molecular recognition capabilities of this compound. For this compound to act as a host, it would need to form a stable supramolecular framework with appropriately sized cavities. The nature of the intermolecular interactions, particularly the hydrogen and halogen bonds, would dictate the size and chemical environment of these potential cavities, and thus the type of guest molecules that could be accommodated. Further research into the crystal engineering of this compound is required to explore its potential in this area.
Chemical Reactivity and Transformation Studies of 4 Bromophenyl Methyl Thiourea
Reaction Mechanisms and Kinetic Investigations
Detailed kinetic investigations specifically for [(4-Bromophenyl)methyl]thiourea are not extensively documented in the public domain. However, the reaction mechanisms for structurally related thiourea (B124793) derivatives provide significant insights into its expected chemical behavior. For instance, the reaction of N-phenylthiourea with methyl 4-bromocrotonate proceeds via a domino mechanism involving an initial SN2 reaction, followed by a Michael addition to form thiazoline (B8809763) derivatives researchgate.net. This suggests that the sulfur atom of the thiourea acts as a potent nucleophile.
In the synthesis of thiazole (B1198619) derivatives, another related reaction involves a domino mechanism that includes an SN2 reaction, Michael addition, an E1cB reaction, and a subsequent researchgate.netsigmaaldrich.com-H shift researchgate.net. Such mechanisms highlight the versatile reactivity of the thiourea functional group in forming heterocyclic systems. The plausible reaction mechanism for the formation of fused-thiazole derivatives from the reaction of thiourea derivatives with 6β-bromo-androstenone has also been explored, indicating a serendipitous discovery leading to these complex structures researchgate.net.
| Reaction Type | Reactants | Key Mechanistic Steps | Product Class |
| Domino Reaction | N-phenylthiourea, Methyl 4-bromocrotonate | SN2, Michael Addition | Thiazoline derivatives |
| Domino Reaction | Thiourea derivative, α,β-unsaturated ketone | SN2, Michael Addition, E1cB, researchgate.netsigmaaldrich.com-H shift | Thiazole derivatives |
| Cyclization | Thiourea derivative, 6β-bromo-androstenone | Not specified | Fused-thiazole derivatives |
Derivatization Strategies and Functional Group Transformations
The thiourea moiety in this compound is a versatile handle for a variety of derivatization strategies, primarily aimed at the synthesis of novel heterocyclic compounds. A prominent strategy involves the reaction of thioureas with α-halocarbonyl compounds to yield thiazole derivatives. This is a widely used method for constructing the thiazole ring system, which is a common scaffold in medicinal chemistry.
Furthermore, thioureas can be derivatized by targeting the nitrogen atoms. For example, N-aroyl, N'-arylthioureas can serve as intermediates for the synthesis of new heterocyclic compounds nih.gov. While specific derivatization of the benzylic methylene (B1212753) group or the bromo-substituted phenyl ring of this compound is not detailed in the available literature, standard transformations applicable to these functional groups could potentially be employed.
| Functional Group | Reagent Type | Resulting Derivative Class |
| Thiourea | α-Halocarbonyl compounds | Thiazoles |
| Thiourea | Aroyl chlorides, Aryl isothiocyanates | N-Aroyl, N'-Arylthioureas |
Oxidation and Reduction Chemistry
The thiourea functional group is susceptible to oxidation, and the nature of the product is highly dependent on the oxidant used and the reaction conditions. The oxidation of thioureas can lead to the formation of various products, including ureas, sulfides, and oxides of sulfur and nitrogen researchgate.net. For instance, the oxidation of thiourea with hydrogen peroxide can produce formamidine (B1211174) sulfinic acid, a powerful reducing agent in its own right researchgate.net.
Information regarding the reduction of this compound is scarce. The thiocarbonyl group (C=S) is generally less reactive towards reduction than a carbonyl group (C=O). Strong reducing agents might be required to effect any transformation.
| Oxidant | Potential Oxidation Products of the Thiourea Moiety |
| Hydrogen Peroxide | Formamidine sulfinic acid, Urea (B33335), Sulfur, Sulfur oxides |
| Halogens (e.g., Bromine) | Disulfides, Sulfonyl halides |
| Metal-based oxidants | Metal sulfides, Urea |
Reactivity towards Electrophiles and Nucleophiles
The thiourea group in this compound possesses both nucleophilic and electrophilic characteristics, although its nucleophilic nature is more pronounced. The sulfur and nitrogen atoms have lone pairs of electrons, making them nucleophilic centers. The sulfur atom is generally the more nucleophilic center and readily attacks electrophiles. This is exemplified by the reaction with alkyl halides and α-haloketones to form isothiouronium salts and thiazoles, respectively.
The carbon atom of the thiocarbonyl group (C=S) is electrophilic and can be attacked by strong nucleophiles. However, this reactivity is less common compared to the nucleophilicity of the sulfur and nitrogen atoms. The aromatic ring, being substituted with a deactivating bromo group, is less susceptible to electrophilic aromatic substitution than benzene (B151609) itself. Nucleophilic aromatic substitution would require very strong nucleophiles and harsh reaction conditions.
| Reagent Type | Site of Interaction on this compound | Expected Product Type |
| Electrophile (e.g., Alkyl halide) | Sulfur atom | Isothiouronium salt |
| Electrophile (e.g., α-Haloketone) | Sulfur and Nitrogen atoms | Thiazole derivative |
| Strong Nucleophile | Thiocarbonyl carbon | Potential for addition-elimination products |
Thermal and Photochemical Stability and Degradation Pathways
The thermal stability of this compound is limited. Thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases and vapors fishersci.com. The decomposition products would likely include nitrogen oxides, sulfur oxides, carbon oxides, and hydrogen bromide.
Specific studies on the photochemical stability and degradation pathways of this compound are not extensively reported. Like many aromatic compounds, it may be susceptible to degradation upon prolonged exposure to UV light. The carbon-bromine bond can be photolytically cleaved, potentially initiating radical reactions. The thiourea moiety itself might also undergo photochemical transformations.
Advanced Analytical Methodologies for Research on 4 Bromophenyl Methyl Thiourea
Chromatographic Separations for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental in the analysis of [(4-Bromophenyl)methyl]thiourea, enabling the separation of the compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment and reaction monitoring of this compound. Given the compound's aromatic and polar thiourea (B124793) group, reversed-phase HPLC is a particularly suitable method. A typical setup would involve a C18 or a cyano (CN) stationary phase, which provides excellent separation for moderately polar compounds. osha.gov
The mobile phase often consists of a mixture of an aqueous component (like deionized water with a modifier such as formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample, from polar impurities to the less polar product. researchgate.net
Detection is commonly achieved using a UV-Vis detector, as the bromophenyl group in this compound provides strong chromophores. sielc.com The absorbance can be monitored at a wavelength corresponding to the compound's absorbance maximum to ensure high sensitivity. sielc.com For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system to track the disappearance of reactants and the formation of the product. researchgate.net This allows for precise determination of reaction completion and can aid in optimizing reaction conditions. nih.govtandfonline.com
Table 1: Representative HPLC Parameters for Analysis of a Thiourea Derivative
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents typical starting conditions for method development for a thiourea derivative based on common practices in the field.
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability. The thiourea moiety is prone to decomposition at the high temperatures required for GC analysis. Therefore, a derivatization step is necessary to convert the non-volatile thiourea into a more volatile and thermally stable derivative.
A common derivatization technique is silylation, where the active hydrogens on the thiourea group are replaced with trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for this purpose. nih.gov The resulting silylated derivative is significantly more volatile and can be readily analyzed by GC. nih.gov
The GC analysis would typically be performed on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase. A temperature program would be used to separate the derivatized compound from any derivatizing agent or by-products. Detection is often performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). researchgate.net
Advanced Mass Spectrometry for Mechanistic and Isotopic Studies
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and mechanistic investigation of this compound. Techniques such as Electron Ionization (EI) and Chemical Ionization (CI) can provide detailed information about the fragmentation patterns of the molecule. acs.org Electrospray Ionization (ESI), a soft ionization technique, is particularly useful for analyzing the intact molecule, often as a protonated species [M+H]+. researchgate.net
Tandem mass spectrometry (MS/MS) experiments can be performed to further probe the structure of the compound. nih.gov In an MS/MS experiment, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. researchgate.net
For mechanistic studies of reactions involving this compound, isotopic labeling can be employed in conjunction with mass spectrometry. For instance, by using a starting material containing a stable isotope like ¹³C or ¹⁵N, the fate of specific atoms during a reaction can be traced by observing the mass shifts in the resulting products and intermediates. researchgate.net This approach provides powerful insights into reaction pathways and mechanisms.
Table 2: Predicted m/z Values for Key Fragments of this compound in MS Analysis
| Fragment | Structure | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |
|---|---|---|---|
| Molecular Ion [M] | C₈H₉BrN₂S | 244 | 246 |
| [M-NH₂] | C₈H₇BrNS | 228 | 230 |
| [4-Bromobenzyl] | C₇H₆Br | 169 | 171 |
| [Thiourea] | CH₄N₂S | 76 | 76 |
This table shows the theoretical mass-to-charge ratios for potential fragments, illustrating the characteristic isotopic pattern of bromine.
Capillary Electrophoresis for Charged Species Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged species and can be applied to the analysis of this compound, particularly if it is protonated or part of an ionic complex. mdpi.com In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their electrophoretic mobility in an electric field. nih.gov
For the analysis of this compound, a low pH buffer would be used to ensure the protonation of the thiourea moiety, imparting a positive charge on the molecule. The separation would be carried out in a fused-silica capillary. The high surface-to-volume ratio of the capillary allows for efficient heat dissipation, enabling the use of high voltages for fast and highly efficient separations. nih.gov Detection can be performed using a UV-Vis detector, similar to HPLC. mdpi.com
CE is particularly useful for analyzing complex mixtures and for determining binding constants between the thiourea derivative and other molecules, such as metal ions or biological macromolecules, by observing the change in electrophoretic mobility upon complex formation. nih.gov
Quantitative Determination in Research Matrices (Non-Biological)
The quantitative determination of this compound in non-biological research matrices, such as reaction mixtures or formulation prototypes, can be accurately performed using HPLC with UV detection. osha.gov A key aspect of quantitative analysis is the development of a robust calibration curve. osha.gov
To construct a calibration curve, a series of standard solutions of this compound of known concentrations are prepared and analyzed. The peak area of the compound in the chromatogram is then plotted against the corresponding concentration. osha.gov This should yield a linear relationship over a certain concentration range.
Once a valid calibration curve is established, the concentration of this compound in an unknown sample can be determined by measuring its peak area and interpolating the concentration from the calibration curve. For complex matrices, a standard addition method may be employed to compensate for matrix effects that could otherwise interfere with the accuracy of the measurement. It is also crucial to validate the analytical method for linearity, accuracy, precision, and sensitivity to ensure reliable quantitative results.
Potential Non Biological Research Applications and Future Directions
Role in Materials Science Research (e.g., Supramolecular Host Materials)
In the realm of materials science, the thiourea (B124793) functional group is a powerful tool for the construction of ordered molecular assemblies, known as supramolecular structures. This capability stems from the ability of the N-H protons and the sulfur atom of the thiourea group to participate in hydrogen bonding. These directional and specific interactions allow molecules of [(4-Bromophenyl)methyl]thiourea to self-assemble into well-defined, extended networks in the solid state.
The 4-bromophenyl group plays a crucial role in these supramolecular architectures. The bromine atom can participate in halogen bonding, another type of non-covalent interaction, which can further direct the packing of the molecules. The interplay between hydrogen bonding and halogen bonding can lead to the formation of complex and robust supramolecular host materials. These materials can possess cavities or channels within their structure, capable of encapsulating other molecules, known as "guest" molecules. This host-guest chemistry is a cornerstone of supramolecular materials science, with potential applications in areas such as separation science, drug delivery, and chemical storage.
While specific crystallographic data for this compound is not widely reported, the principles of its self-assembly can be inferred from studies of closely related thiourea derivatives. For instance, the crystal structures of other bromo-substituted thioureas reveal intricate networks of intermolecular interactions that dictate their solid-state properties. nih.gov
Table 1: Potential Supramolecular Interactions Involving this compound
| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding | N-H of thiourea | S of thiourea | Formation of dimers and extended chains |
| Hydrogen Bonding | N-H of thiourea | Guest molecule with H-bond acceptor | Encapsulation of guest molecules |
| Halogen Bonding | Br of bromophenyl | S of thiourea, other Lewis bases | Directional control of crystal packing |
| π-π Stacking | Phenyl ring | Phenyl ring | Stabilization of the crystal lattice |
Catalysis Research Applications (e.g., Organocatalysis)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. Thiourea derivatives have been successfully employed as organocatalysts, particularly in reactions that benefit from hydrogen bond donation. nih.gov The two N-H groups of the thiourea moiety can act as a "double hydrogen-bond donor," activating electrophilic substrates and facilitating nucleophilic attack.
In the context of this compound, the 4-bromophenyl group can influence the catalytic activity through its electronic effects. The electron-withdrawing nature of the bromine atom can enhance the acidity of the N-H protons, making the thiourea group a more effective hydrogen-bond donor. This enhanced acidity can lead to faster reaction rates and improved yields in catalyzed reactions.
While specific applications of this compound as an organocatalyst are not extensively documented, its structural motifs suggest potential utility in a variety of transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The development of chiral versions of this catalyst could also open doors to asymmetric organocatalysis, enabling the synthesis of enantiomerically enriched products.
Sensor Design Principles (Non-Biological)
The ability of the thiourea group to bind to anions through hydrogen bonding has made thiourea derivatives attractive candidates for the development of non-biological chemical sensors. These sensors can be designed to detect the presence of specific anions in solution, often through a colorimetric or fluorescent response.
For this compound, the thiourea moiety can act as a binding site for anions such as fluoride, acetate (B1210297), and phosphate. Upon binding, the electronic environment of the molecule is perturbed, which can lead to a change in its absorption or emission of light. The 4-bromophenyl group can be part of the signaling unit of the sensor, where its electronic properties influence the optical response upon anion binding.
The design of a sensor based on this compound would involve coupling the anion recognition event to a measurable output. This could be achieved by incorporating a chromophore or fluorophore into the molecular structure, whose properties are sensitive to the binding of an anion to the thiourea group.
Table 2: Principles of Anion Sensing with this compound
| Component | Function | Mechanism of Action |
| Thiourea group | Anion binding site | Forms hydrogen bonds with the target anion |
| 4-Bromophenyl group | Modulator/Part of signaling unit | Influences the acidity of the N-H protons and the optical properties of the sensor |
| Chromophore/Fluorophore | Signal transducer | Changes color or fluorescence intensity upon anion binding |
Future Research Avenues and Methodological Advancements
The potential of this compound in non-biological research is far from fully explored. Future research could focus on several promising avenues:
Synthesis and Characterization: A crucial first step would be the detailed synthesis and characterization of this compound, including a thorough investigation of its crystal structure. This would provide a solid foundation for understanding its properties and designing applications.
Advanced Materials: The exploration of co-crystals of this compound with other molecules could lead to the development of new supramolecular materials with tailored properties. The incorporation of this compound into polymers could also yield functional materials with unique recognition or catalytic capabilities.
Catalyst Development: The design and synthesis of chiral analogues of this compound for asymmetric organocatalysis is a significant area for future work. Investigating its catalytic activity in a wider range of organic reactions would also be of great interest.
Sensor Arrays: The development of arrays of sensors based on this compound and related derivatives could enable the simultaneous detection of multiple anions, a so-called "electronic tongue" approach to chemical sensing.
Computational Modeling: Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the non-covalent interactions, catalytic mechanisms, and sensing properties of this compound, guiding future experimental work.
Q & A
Q. What synthetic routes are commonly used to prepare [(4-Bromophenyl)methyl]thiourea, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via the reaction of 4-bromobenzylamine with thiourea derivatives or via nucleophilic substitution of 4-bromobenzyl halides with thiocyanate ions. For example, reacting (4-bromophenyl)methyl isothiocyanate with amines or thiols in polar aprotic solvents (e.g., DCM or THF) under catalytic conditions (Lewis acids or bases) can yield thiourea derivatives . Optimization involves controlling temperature (0–25°C), stoichiometric ratios (1:1.2 amine:isothiocyanate), and purification via recrystallization from ethanol/water mixtures. Yield improvements (≥85%) are achieved by slow addition of reagents and inert atmosphere conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm, thiourea NH signals at δ 8.5–9.0 ppm) .
- FT-IR : Identify thiourea C=S stretching (1250–1350 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .
- Crystallography :
Single-crystal X-ray diffraction (e.g., using SHELXTL) resolves molecular geometry. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters a = 14.1384 Å, b = 11.1948 Å, c = 17.7264 Å, β = 107.955° confirm bond lengths (C=S: 1.68 Å) and dihedral angles (4-bromophenyl vs. thiourea plane: 85.2°) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-bromophenyl group influence the reactivity of this compound in coordination chemistry?
- Methodological Answer : The electron-withdrawing bromine substituent enhances the thiourea’s Lewis basicity, facilitating coordination to soft metal centers (e.g., Cu(I), Pd(II)). In CuI complexes, the thiourea sulfur binds to the metal, forming 1D coordination polymers with Br···π interactions (3.45 Å) stabilizing the lattice . Reactivity studies with Pd(II) complexes show that ligand substitution kinetics (e.g., with thiourea nucleophiles) depend on steric hindrance from the 4-bromophenyl group, with rate constants (k) decreasing by 40% compared to unsubstituted analogs .
Q. What methodologies resolve discrepancies in crystallographic data for thiourea derivatives, such as bond-length variations?
- Methodological Answer : Contradictions in bond lengths (e.g., C=S variations of ±0.05 Å) arise from packing effects or experimental resolution. Strategies include:
- High-resolution data collection : Use synchrotron radiation (λ = 0.7 Å) to improve precision .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts contributing to 12% of surface area) .
- DFT benchmarking : Compare experimental geometries with optimized structures (B3LYP/6-311+G(d,p)) to identify outliers .
Q. How can computational methods like DFT be integrated with experimental studies to elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Mechanistic insights : DFT calculations (e.g., M06-2X/def2-TZVP) model transition states for nucleophilic substitution reactions, revealing activation energies (ΔG‡ = 25–30 kcal/mol) consistent with experimental kinetics .
- Non-covalent interactions : NCI (Non-Covalent Interaction) plots visualize weak interactions (e.g., C–H···S) stabilizing crystal packing .
- Solvent effects : COSMO-RS simulations predict solubility trends in aprotic solvents (e.g., logP = 2.8 in DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
